molecular formula C18H18N2O2 B14206662 3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione CAS No. 827314-21-6

3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione

Cat. No.: B14206662
CAS No.: 827314-21-6
M. Wt: 294.3 g/mol
InChI Key: MBTOABWWJINUDQ-UHFFFAOYSA-N
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Description

3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new drugs . The structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and it is substituted with a phenyl group and a 4-methylphenylmethylamino group.

Preparation Methods

The synthesis of 3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-methylbenzylamine with 1-phenylpyrrolidine-2,5-dione under appropriate reaction conditions . The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine products.

Scientific Research Applications

3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neurological functions .

Comparison with Similar Compounds

3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione can be compared with other similar compounds, such as:

Properties

CAS No.

827314-21-6

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

3-[(4-methylphenyl)methylamino]-1-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C18H18N2O2/c1-13-7-9-14(10-8-13)12-19-16-11-17(21)20(18(16)22)15-5-3-2-4-6-15/h2-10,16,19H,11-12H2,1H3

InChI Key

MBTOABWWJINUDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2CC(=O)N(C2=O)C3=CC=CC=C3

Origin of Product

United States

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